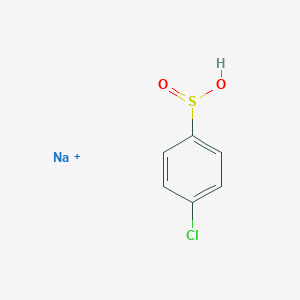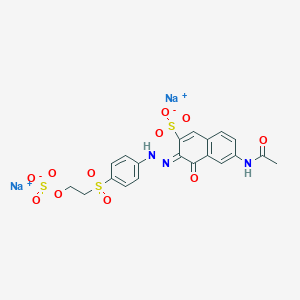
Sodium 4-Chlorobenzenesulfinate
Vue d'ensemble
Description
Sodium 4-Chlorobenzenesulfinate is a chemical compound that has been investigated in various contexts, including its intercalation within metal-organic frameworks, synthesis methods, and its role in the formation of new compounds. Research has demonstrated its versatility and significance in creating novel materials and understanding chemical reactions.
Synthesis Analysis
The synthesis of Sodium 4-Chlorobenzenesulfinate involves different methodologies, including direct synthesis and ion exchange processes. For instance, it has been intercalated into zinc–aluminium layered double hydroxides (LDHs) using coprecipitation of metal nitrates and Sodium 4-Chlorobenzenesulfinate. This process has yielded new stable organo-mineral hybrid nanomaterials, indicating the compound's utility in synthesizing advanced materials (Lakraimi et al., 2006).
Applications De Recherche Scientifique
Hybrid Nanomaterial Synthesis : Sodium 4-Chlorobenzenesulfonate (a compound closely related to Sodium 4-Chlorobenzenesulfinate) has been used to synthesize organo-mineral hybrid nanomaterials with zinc–aluminium layered double hydroxides. This process involves intercalating 4-Chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides using methods like coprecipitation and ion exchange, resulting in stable hybrid nanostructured materials (Lakraimi et al., 2006).
Dye Intermediate Synthesis : It plays a role in the synthesis of dye intermediates, such as in the production of Sodium Bromide Acid Dye intermediates. This application is crucial in the dye industry, enhancing product yield and reducing production costs (Liang Yingtang, 2010).
Sodium-Ion Battery Research : Research on sodium batteries, particularly sodium-ion batteries, has explored the use of various sodium compounds. While not directly using Sodium 4-Chlorobenzenesulfinate, this research area highlights the broader context of sodium compounds in energy storage technologies (Delmas, 2018).
Medical and Dental Applications : Sodium 4-Chlorobenzenesulfinate derivatives, such as Sodium N-chlorobenzenesulfonamide, have been studied for their potential in medical applications. For instance, their role in restoring adhesion to pulp chamber dentin treated with other chemicals in endodontic treatments has been investigated (Ana Carolina Pimentel Corrêa et al., 2016).
Anion-Exchange Membranes : Sodium 4-Chlorobenzenesulfinate derivatives are also involved in the preparation of anion-exchange membranes. These membranes have applications in water purification and desalination, showing potential in industries like textile and wastewater treatment (J. Zhu et al., 2014).
Food Industry Applications : In the food industry, Sodium 4-Chlorobenzenesulfinate derivatives have been studied for their efficacy in inhibiting enzymatic browning in apple slices, showing potential as browning control agents (Shengmin Lu et al., 2007).
Analytical Chemistry : Sodium 4-Chlorobenzenesulfinate and its derivatives are used in analytical chemistry for various purposes, including the estimation of indigocarmine in solutions. They serve as analytical reagents in various chemical analyses (D. Mahadevappa et al., 1981).
Environmental Remediation : Sodium 4-Chlorobenzenesulfinate compounds are being explored for environmental remediation, such as in the detoxification of organochlorine compounds in a sodium carbonate/glycerol system (H. Hai et al., 2014).
Mécanisme D'action
Target of Action
Sodium 4-Chlorobenzenesulfinate is a type of aromatic sulfinic acid compound As a general class of important reaction intermediates, aromatic sulfinic acid compounds like sodium 4-chlorobenzenesulfinate have wide applications in various fields such as medicine, dyeing, pesticides, and organic synthesis .
Mode of Action
It’s known that this class of compounds can be produced by several pathways, including the reduction of sulfonyl chloride by zinc powder or sodium sulfite, the fukuhara reaction of sulfur dioxide with aromatic compounds, the oxidation of thiols, and the reaction of sulfur dioxide with grignard reagents or aromatic diazonium salts .
Biochemical Pathways
Given its wide applications in various fields such as medicine, dyeing, pesticides, and organic synthesis, it can be inferred that this compound may interact with a variety of biochemical pathways depending on its specific use .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
As a class of important reaction intermediates, aromatic sulfinic acid compounds like sodium 4-chlorobenzenesulfinate are widely used in various fields, suggesting that they may have diverse effects depending on their specific applications .
Propriétés
IUPAC Name |
sodium;4-chlorobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAUUFCZJYLJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163736 | |
| Record name | Sodium p-chlorobenzenesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-Chlorobenzenesulfinate | |
CAS RN |
14752-66-0 | |
| Record name | Sodium 4-chlorobenzenesulfinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium p-chlorobenzenesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium p-chlorobenzenesulphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 4-CHLOROBENZENESULFINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2U129FZ4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)










